(3-Methyl-2-methylidenepent-4-en-1-ylidene)cyclohexane
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Overview
Description
(3-Methyl-2-methylidenepent-4-en-1-ylidene)cyclohexane is an organic compound with the molecular formula C12H18 It is a derivative of cyclohexane, featuring a complex structure with multiple double bonds and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2-methylidenepent-4-en-1-ylidene)cyclohexane can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with isoprene in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction typically proceeds through a series of steps, including the formation of an intermediate enolate, followed by alkylation and subsequent elimination to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The use of high-pressure reactors and advanced separation techniques, such as distillation and chromatography, ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-2-methylidenepent-4-en-1-ylidene)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, such as hydrogenation, can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nucleophiles (OH-, NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives, hydroxylated compounds
Scientific Research Applications
(3-Methyl-2-methylidenepent-4-en-1-ylidene)cyclohexane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals, materials, and polymers.
Mechanism of Action
The mechanism of action of (3-Methyl-2-methylidenepent-4-en-1-ylidene)cyclohexane involves its interaction with specific molecular targets and pathways. The compound’s double bonds and methyl groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simpler analog with a single double bond.
Methylcyclohexene: Compounds with a methyl group attached to the cyclohexene ring.
Terpinolene: A related compound with a similar structure and multiple double bonds.
Uniqueness
(3-Methyl-2-methylidenepent-4-en-1-ylidene)cyclohexane is unique due to its complex structure, which includes multiple double bonds and methyl groups. This complexity imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61786-38-7 |
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Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
(3-methyl-2-methylidenepent-4-enylidene)cyclohexane |
InChI |
InChI=1S/C13H20/c1-4-11(2)12(3)10-13-8-6-5-7-9-13/h4,10-11H,1,3,5-9H2,2H3 |
InChI Key |
BTKFGVJSDCECIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(=C)C=C1CCCCC1 |
Origin of Product |
United States |
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